N-[(furan-2-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide is a complex organic compound that features a furan ring, a trifluoromethyl group, and a benzenesulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with an appropriate amine under reductive amination conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with benzenesulfonamido derivative: The final step involves coupling the intermediate with a benzenesulfonamido derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group in the benzenesulfonamido moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group may yield aniline derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the furan ring may facilitate interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]aniline: This compound shares the furan-2-ylmethyl moiety but lacks the trifluoromethyl and benzenesulfonamido groups.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound contains a furan ring and a benzohydrazide moiety but differs in its overall structure and functional groups.
Uniqueness
N-[(furan-2-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)14-3-1-5-17(11-14)29(26,27)24-15-8-6-13(7-9-15)18(25)23-12-16-4-2-10-28-16/h1-11,24H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQLJVAOXMYAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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